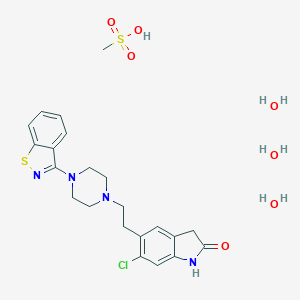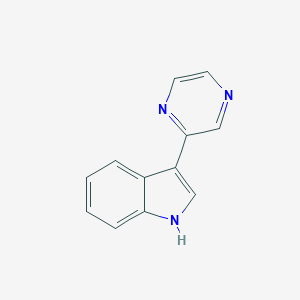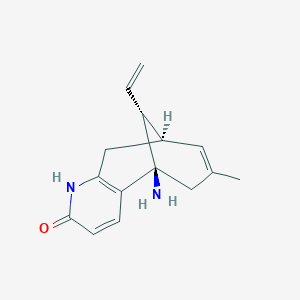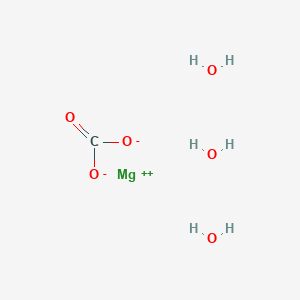
Geodon
Übersicht
Beschreibung
Geodon, also known as ziprasidone, is an atypical antipsychotic medication . It is used to treat symptoms of psychotic disorders such as schizophrenia, mania, or bipolar disorder . It is available in oral and injectable forms .
Synthesis Analysis
The synthesis of Geodon involves complex pharmaceutical processes. Some studies have focused on improving the bioavailability of Geodon in the fasted state . For instance, one study developed new formulations of Geodon with a reduced food effect achieved by increasing exposure in the fasted state . Another study prepared a ziprasidone–phospholipid complex from a sustained-release pellet formulation to enhance the oral bioavailability and overcome the food effect of ziprasidone .
Molecular Structure Analysis
Geodon has a unique molecular structure. Its IUPAC name is 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one . The molecular formula is C21H21ClN4OS and the molar mass is 412.94 g/mol .
Wissenschaftliche Forschungsanwendungen
Enhanced Bioavailability Formulations
Research has been conducted on improving the bioavailability of Ziprasidone through various formulations. Studies have investigated solubilized forms such as a ziprasidone mesylate-SBECD inclusion complex , a ziprasidone free base nano-suspension , and a semi-ordered ziprasidone HCl in an HPMCAS matrix to enhance its absorption when taken orally .
Carcinogenesis, Mutagenesis, and Fertility
Lifetime carcinogenicity studies have been performed with Ziprasidone in animals to assess its long-term safety profile. These studies are crucial for understanding the potential cancer risk, mutagenic properties, and effects on fertility associated with the compound .
Nanoparticle Delivery Systems
Nanosuspensions and nanoparticles of Ziprasidone are being explored as a new technology for effective drug delivery, especially for hydrophobic medicines. This approach offers distinctive advantages in terms of solubility and bioavailability .
Treatment of Psychotic Disorders
Ziprasidone mesylate injection has been approved as an atypical antipsychotic drug in China. Sequential therapy combining intramuscular and oral formulations of Ziprasidone provides new interventions for patients with agitation during the acute phase of schizophrenia .
Drug-Phospholipid Complexes
Studies have also looked into the preparation of Ziprasidone–phospholipid complexes to improve drug delivery. These complexes are prepared in various molar ratios and aim to enhance the drug’s solubility and therapeutic efficacy .
Wirkmechanismus
Geodon works by binding to and inhibiting receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . This action is believed to help restore certain natural substances in the brain and decrease hallucinations, delusions, and other psychotic symptoms .
Safety and Hazards
Geodon has several safety considerations and potential hazards. It is not approved for the treatment of patients with dementia-related psychosis due to an increased risk of death . It may cause changes to your heart rhythm, and should not be taken if you have certain kinds of heart conditions . Other potential side effects include severe muscle pains, muscle spasms, fevers, sweating, confusion, skin rash with fever or swollen glands, and prolonged diarrhea or loose stools .
Eigenschaften
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ziprasidone mesylate trihydrate | |
CAS RN |
199191-69-0 | |
| Record name | Ziprasidone mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZIPRASIDONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)






![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

